bromozinc(1+);2H-thiophen-2-ide
Description
Significance of Organozinc Reagents in Modern Organic Synthesis
Organozinc reagents have carved a crucial niche in modern organic synthesis due to their unique balance of reactivity and functional group tolerance. sigmaaldrich.comsigmaaldrich.com First prepared by Edward Frankland in 1848, these compounds are instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. sigmaaldrich.comwikipedia.org Unlike their more reactive counterparts, such as organolithium and Grignard reagents, organozinc compounds exhibit greater stability and are less reactive towards moisture and air, making them easier to handle. fiveable.meslideshare.net This chemoselectivity allows for their use in the presence of sensitive functional groups like esters, nitriles, and ketones, which would be incompatible with more reactive organometallics. sigmaaldrich.comsigmaaldrich.com
The versatility of organozinc reagents is showcased in a variety of named reactions, most notably the Negishi coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides. sigmaaldrich.comwikipedia.org They are also key participants in Michael additions, electrophilic aminations, and the Simmons-Smith cyclopropanation reaction. sigmaaldrich.comwikipedia.orgslideshare.net The development of "Rieke zinc," a highly reactive form of zinc metal, has further expanded the scope of organozinc chemistry by enabling the direct reaction of zinc with less reactive organic halides. sigmaaldrich.comsigmaaldrich.com
Thiophene (B33073) Derivatives as Privileged Scaffolds in Chemical Research
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are considered "privileged scaffolds" in chemical research, particularly in medicinal chemistry and materials science. nih.govderpharmachemica.com This designation stems from their versatile structural diversity and wide range of biological activities. nih.govnih.gov The thiophene ring system is a key component in numerous pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties, among others. nih.govnih.gov Marketed drugs containing the thiophene moiety include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov
Beyond pharmaceuticals, thiophene derivatives are integral to the development of organic electronics. Their semiconducting properties are exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The chemical robustness and the ability to tune their electronic and optical properties through substitution make thiophenes ideal building blocks for creating advanced materials. researchgate.net The synthesis of oligo- and polythiophenes has been a significant area of research, leading to the development of conducting polymers with various applications. researchgate.netrsc.orgdntb.gov.ua
Conceptual Framework of Halogen-Zinc Exchange in Organometallic Chemistry
The halogen-zinc exchange is a fundamental and powerful method for the preparation of functionalized organozinc reagents. nih.govacs.org This reaction involves the transfer of a halogen atom from an organic halide to an organozinc compound, resulting in the formation of a new organozinc reagent and a new organic halide. This method is particularly valuable for synthesizing organozinc compounds that are difficult to prepare by the direct insertion of zinc metal into an organic halide, especially when sensitive functional groups are present. nih.govresearchgate.net
The development of mild and highly reactive halogen-zinc exchange reagents has been a key area of research. nih.gov For instance, the use of dialkylzinc reagents, sometimes complexed with lithium salts, allows for efficient halogen-zinc exchange under mild conditions, tolerating a wide array of sensitive functionalities. nih.gov Theoretical studies, such as those using density functional theory (DFT), have provided insights into the mechanism of the halogen-zinc exchange, examining factors like the nature of the halogen, the alkyl ligands on the zinc, and the structure of the organic halide substrate. nih.gov These studies help in understanding and predicting the reactivity and in designing more efficient exchange reagents. nih.govacs.org The reaction can also be catalyzed by transition metals, such as copper, which can increase the reaction rate and efficiency. nih.gov
Overview of Research Directions in Organozinc Thiophene Chemistry
The intersection of organozinc chemistry and thiophene chemistry has led to significant advancements, particularly in the synthesis of functionalized thiophene derivatives and polymers. A primary research direction is the use of thienylzinc reagents in cross-coupling reactions, such as the Negishi coupling, to construct biaryl and heteroaryl systems. mdpi.com For example, 2-thienylzinc bromide is a commercially available reagent used in the synthesis of heteroaryl sulfonamides and naphthacenodithiophene-derived polymers for electronic devices. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
bromozinc(1+);2H-thiophen-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDONBTWAGIZME-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bromozinc 1+ ;2h Thiophen 2 Ide
Direct Metalation Approaches for Thiophene (B33073) Derivatives
Direct metalation is a prominent method for the synthesis of 2-thienylzinc bromide, involving the direct reaction of a thiophene derivative with a zinc metal source. nih.gov This approach can be further categorized into halogen-zinc exchange reactions and the direct insertion of activated zinc into carbon-halogen bonds.
Halogen-Zinc Exchange Reactions Utilizing 2-Bromothiophene (B119243) Precursors
The halogen-zinc exchange reaction is a common and effective method for preparing 2-thienylzinc bromide. This process typically involves the reaction of 2-bromothiophene with an organozinc reagent or activated zinc metal. google.comgoogle.com The greater reactivity of the carbon-bromine bond compared to other C-H or C-S bonds in the thiophene ring allows for selective metalation at the 2-position. jcu.edu.au The success of this reaction is often dependent on the reaction conditions, including the solvent and the nature of the zinc species. For instance, the use of highly reactive zinc, such as Rieke zinc, can facilitate the exchange even with less reactive aryl bromides. nih.gov
A study on the synthesis of poly(3-hexylthiophene) utilized the direct oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene (B54134) to generate the corresponding thienylzinc bromide intermediate. researchgate.net This highlights the utility of halogen-zinc exchange in preparing functionalized thienylzinc reagents.
Direct Insertion of Activated Zinc into Carbon-Halogen Bonds
The direct insertion of zinc metal into the carbon-halogen bond of 2-halothiophenes is a straightforward and atom-economical approach to synthesize 2-thienylzinc bromide. organic-chemistry.org However, the reactivity of commercially available zinc dust is often insufficient for this transformation due to a passivating oxide layer on its surface. oup.com Consequently, various activation methods are employed to enhance the reactivity of the zinc metal. nih.govoup.com
The ease of zinc insertion generally follows the trend of I > Br > Cl for the halogen, making 2-bromothiophene a suitable precursor. nih.gov The activation of zinc is a critical step and can be achieved through chemical, electrochemical, or physical means. nih.govoup.comnih.gov
Several chemical agents are used to activate zinc metal for direct insertion reactions. nih.gov Additives like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are commonly employed. wikipedia.orgrug.nl 1,2-dibromoethane is thought to react with the zinc surface, creating fresh, reactive sites. rug.nl TMSCl is believed to remove the passivating oxide layer and can also counteract metal agglomeration. researchgate.netresearchgate.net
A significant breakthrough in the synthesis of organozinc reagents was the discovery that lithium chloride (LiCl) greatly enhances the rate of zinc insertion into organic halides. organic-chemistry.orgnsf.gov The presence of LiCl allows for the high-yield preparation of a wide range of functionalized aryl- and heteroarylzinc reagents, including 2-thienylzinc bromide, from their corresponding bromides at room temperature or slightly elevated temperatures. organic-chemistry.org The role of LiCl is multifaceted; it is thought to facilitate the solubilization of the initially formed, poorly soluble organozinc species from the metal surface, thereby exposing fresh zinc for continued reaction. wikipedia.orgresearchgate.netnih.gov This prevents the passivation of the zinc surface and leads to higher yields and faster reaction rates. organic-chemistry.orgnih.gov Studies have shown that while other lithium salts can be used, LiCl, LiBr, and LiI are particularly effective at solubilizing the organozinc intermediates. nsf.gov
| Additive | Proposed Role | Typical Reaction Conditions | Reference |
|---|---|---|---|
| 1,2-Dibromoethane (EDB) | Activates zinc surface by creating fresh, reactive sites. | Used as a pretreatment or in situ. | rug.nl |
| Trimethylsilyl chloride (TMSCl) | Removes passivating oxide layer and prevents metal agglomeration. | Used as a pretreatment or in situ. | wikipedia.orgresearchgate.netresearchgate.net |
| Lithium chloride (LiCl) | Increases solubility of organozinc intermediates, preventing surface passivation and accelerating the reaction. | Used in stoichiometric amounts in THF. | organic-chemistry.orgnsf.govnih.govbeilstein-journals.org |
Electrochemical methods offer a clean and efficient alternative for the generation of organozinc reagents. This technique involves the reduction of a sacrificial zinc anode in the presence of an organic halide. The process avoids the need for chemical activating agents and allows for precise control over the reaction rate. While specific studies on the electrochemical synthesis of 2-thienylzinc bromide are not abundant in the provided results, the general principles of electrochemical generation of organozinc species are well-established and applicable. oup.com
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields. dntb.gov.uaresearchgate.netnih.gov The application of ultrasound can enhance the rate of formation of organozinc reagents by promoting the activation of the zinc metal surface. wikipedia.org The cavitation effects induced by ultrasound can physically clean and activate the metal surface, facilitating the direct insertion reaction. This method has been successfully applied to the synthesis of various heterocyclic compounds and organometallic reagents. dntb.gov.uamdpi.comuniv.kiev.ua
Transmetalation Strategies from Other Organometallic Species
Transmetalation is another important route to 2-thienylzinc bromide. This method involves the reaction of a more reactive organometallic species, such as an organolithium or organomagnesium (Grignard) reagent, with a zinc halide salt (e.g., ZnBr₂). hw.ac.ukchemrxiv.org
For example, 2-lithiothiophene, which can be prepared by the deprotonation of thiophene or by lithium-halogen exchange with 2-bromothiophene, can be reacted with zinc bromide to yield 2-thienylzinc bromide. jcu.edu.au Similarly, the Grignard reagent, 2-thienylmagnesium bromide, formed from the reaction of 2-bromothiophene with magnesium metal, can undergo transmetalation with a zinc halide. jcu.edu.au This approach is particularly useful when the direct insertion of zinc is sluggish or incompatible with other functional groups present in the molecule. The use of a magnesium base in the presence of ZnCl₂ has also been reported for the direct zincation of functionalized aromatics and heterocycles. nih.gov
| Methodology | Precursor | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Halogen-Zinc Exchange | 2-Bromothiophene | Activated Zinc (e.g., Rieke Zinc) | Good selectivity for the C-Br bond. | Requires preparation of activated zinc. | nih.govresearchgate.net |
| Direct Insertion | 2-Bromothiophene | Activated Zinc, LiCl, THF | Atom-economical, high yields with LiCl. | Requires effective zinc activation. | organic-chemistry.orgnsf.gov |
| Transmetalation | 2-Lithiothiophene or 2-Thienylmagnesium bromide | ZnBr₂ | Useful for substrates with sensitive functional groups. | Requires pre-formation of a more reactive organometallic reagent. | jcu.edu.auhw.ac.uk |
Magnesium-Zinc (B8626133) Exchange Pathways (e.g., from Grignard Reagents)
A prevalent and robust method for synthesizing aryl- and heteroarylzinc reagents involves a two-step sequence starting from an organic halide. First, a Grignard reagent is prepared, which then undergoes a transmetalation with a zinc salt.
The initial step is the formation of the Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene and magnesium metal. To enhance the reactivity and solubility of the Grignard reagent, complexes with lithium chloride, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), are often employed. researchgate.net These "turbo-Grignard" reagents can facilitate the bromine-magnesium exchange under milder conditions. researchgate.net
The subsequent step is the magnesium-zinc exchange, where the prepared 2-thienylmagnesium bromide is treated with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to yield the desired bromozinc(1+);2H-thiophen-2-ide. The driving force for this reaction is the difference in electronegativity between magnesium and zinc, leading to the formation of the more stable organozinc compound.
Table 1: Illustrative Conditions for Magnesium-Zinc Exchange
| Starting Material | Reagents | Solvent | Key Features |
|---|---|---|---|
| 2-Bromothiophene | 1. Mg, 2. ZnBr₂ | Tetrahydrofuran (B95107) (THF) | Classical Grignard formation followed by transmetalation. |
This pathway is widely adopted due to the commercial availability of Grignard reagents and the generally high yields obtained.
Lithium-Zinc Exchange Methodologies
An alternative to the magnesium-based route is the lithium-zinc exchange. This method typically begins with the formation of an organolithium reagent, which is then transmetalated with a zinc salt.
The synthesis commences with a halogen-lithium exchange reaction between 2-bromothiophene and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures to generate 2-thienyllithium. uni-muenchen.de This intermediate is highly reactive.
The subsequent transmetalation with a zinc salt (e.g., ZnBr₂) furnishes this compound. Organolithium reagents are powerful nucleophiles, but their high reactivity can limit the tolerance of sensitive functional groups on the thiophene ring. uni-muenchen.denih.gov However, the development of milder exchange reagents and conditions continues to broaden the applicability of this method. nih.gov Directed metalation using lithium amide bases like lithium tetramethylpiperidide (LiTMP) can also be used to generate the organolithium species prior to the addition of the zinc salt. orgsyn.org
Table 2: General Scheme for Lithium-Zinc Exchange
| Step | Reactants | Product | Typical Conditions |
|---|---|---|---|
| 1. Halogen-Lithium Exchange | 2-Bromothiophene + n-BuLi | 2-Thienyllithium | Anhydrous THF, low temperature (e.g., -78 °C) |
Comparative Analysis of Synthetic Routes for this compound Formation
The choice between magnesium-zinc and lithium-zinc exchange pathways often depends on the specific requirements of the synthesis, such as substrate functionality, desired yield, and operational constraints.
| Feature | Magnesium-Zinc Exchange | Lithium-Zinc Exchange | Direct Insertion (Active Zinc) |
| Reactivity | Moderately reactive, generally good functional group tolerance. | Highly reactive, may not tolerate sensitive functional groups like esters or ketones without protection. nih.gov | Requires highly activated zinc; can be a very direct route. mdpi.com |
| Conditions | Generally mild; "turbo-Grignard" reagents allow for very low temperatures. researchgate.net | Requires very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. uni-muenchen.de | Conditions vary with the method of zinc activation. |
| Precursors | Readily available 2-bromothiophene and magnesium. | Readily available 2-bromothiophene and commercial alkyllithiums. | Requires 2-bromothiophene and a method to prepare active zinc (e.g., Rieke zinc). mdpi.com |
| Advantages | Good balance of reactivity and stability, broad substrate scope, high yields. beilstein-journals.org | Rapid reaction rates. | Avoids the preparation of a separate organometallic intermediate. mdpi.com |
| Disadvantages | Can be slower than the lithium route. | High reactivity can lead to side reactions and lower functional group compatibility. nih.gov | Preparation of highly active zinc can be cumbersome. mdpi.com |
Direct insertion of zinc metal into the carbon-bromine bond of 2-bromothiophene is another important route. This requires the use of highly activated zinc, often referred to as Rieke® zinc, which can be prepared by the reduction of zinc salts. mdpi.com This method provides a direct pathway to the organozinc reagent and demonstrates excellent reactivity for subsequent coupling reactions. mdpi.com
Green Chemistry Principles in Organozinc Thiophene Synthesis
The synthesis of organozinc compounds, including those derived from thiophene, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable processes by minimizing waste, reducing energy consumption, and using less hazardous materials. mdpi.comnih.gov
Key green chemistry considerations in this context include:
Solvent Choice : Shifting from traditional volatile organic solvents to greener alternatives. Research has shown that direct C-H arylation of thiophene derivatives, a related process, can be effectively performed in water, which serves as the sole reaction medium. unito.it This approach not only enhances the sustainability but can also simplify product isolation.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical approach as it avoids the pre-functionalization steps required in traditional cross-coupling reactions. unito.it
Energy Efficiency : Optimizing reaction conditions to reduce energy consumption. This can involve using catalysts that operate at lower temperatures or employing technologies like microwave irradiation or flow chemistry to shorten reaction times. unito.it For instance, studies on the direct arylation of thiophenes have shown that reaction times can be significantly reduced from 20 hours to just 4 hours by optimizing kinetics. unito.it
Catalysis : Employing catalytic rather than stoichiometric reagents. The use of palladium catalysts for C-H arylation of thiophenes is a prominent example, though the development of catalyst-free methods under visible light, utilizing electron donor-acceptor (EDA) complexes, represents a significant advancement in sustainable synthesis. unito.itrsc.org
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, scalability, and efficiency for the synthesis of organozinc reagents. researchgate.netthieme.de The on-demand, in-situ generation of these often unstable reagents is a key benefit of continuous flow systems. researchgate.netnih.gov
In a typical flow setup for organozinc synthesis, a solution of an organic halide (like 2-bromothiophene) is pumped through a packed-bed reactor containing activated magnesium. nih.gov The resulting Grignard reagent is then immediately mixed with a solution of a zinc salt downstream to form the desired organozinc compound, which can be directly telescoped into a subsequent reaction, such as a Negishi cross-coupling. researchgate.net
Advantages of Flow Synthesis for this compound:
Enhanced Safety : The small reactor volume minimizes the risks associated with exothermic reactions and the handling of pyrophoric or unstable intermediates. researchgate.net
Improved Control : Precise control over reaction parameters like temperature, pressure, and residence time leads to higher reproducibility and yields.
Scalability : Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, which simplifies the transition from laboratory to industrial scale. researchgate.net
This approach allows for the generation of clean solutions of organozinc reagents with reproducible concentrations, ready for immediate use in further synthetic transformations. researchgate.net
Mechanistic Investigations of Bromozinc 1+ ;2h Thiophen 2 Ide Reactivity
Fundamental Reaction Pathways and Transformations
2-Thienylzinc bromide serves as a key intermediate and starting material in the synthesis of a variety of organic molecules, from heteroaryl sulfonamides to complex polymers used in electronic devices. sigmaaldrich.comsigmaaldrich.com Its fundamental reaction pathways are dominated by two main classes of transformations: nucleophilic addition and transition-metal-catalyzed cross-coupling reactions. In these processes, the 2-thienyl group acts as a carbanionic equivalent, facilitated by the polarized C-Zn bond. The choice of reaction conditions and catalytic system dictates the ultimate transformation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The most fundamental reaction of carbonyl groups in aldehydes and ketones is the addition of nucleophiles to the electrophilic carbonyl carbon. masterorganicchemistry.com In these reactions, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.comlibretexts.org Organozinc reagents, such as 2-thienylzinc bromide, behave as potent nucleophiles, analogous to Grignard reagents, and readily participate in nucleophilic addition reactions. labster.com
The mechanism involves the attack of the nucleophilic thienyl group on the carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide, typically by adding a mild acid during workup, yields the corresponding alcohol. libretexts.orglibretexts.org This process allows for the conversion of aldehydes and ketones into secondary and tertiary thienyl-substituted alcohols, respectively. The reactivity in these additions is influenced by electronic and steric factors; electron-withdrawing groups near the carbonyl enhance the reaction rate, while bulky groups can hinder it. masterorganicchemistry.com
General Scheme for Nucleophilic Addition:
R(CO)R' + BrZn-Thiophene → R(R')(Thiophene)C-O-ZnBr
R(R')(Thiophene)C-O-ZnBr + H₃O⁺ → R(R')(Thiophene)C-OH + "HOZnBr"
This pathway is crucial for constructing more complex molecules where a thiophene (B33073) ring is attached to a stereocenter or a functionalized carbon framework.
Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, often mediated by a metal catalyst. wikipedia.orgnrochemistry.com The Negishi coupling, which joins an organozinc compound with an organic halide or triflate, is a prominent reaction for reagents like 2-thienylzinc bromide. wikipedia.org This reaction is highly valued for its functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
The general mechanism for a palladium- or nickel-catalyzed Negishi coupling involves a catalytic cycle: wikipedia.orgillinois.edu
Oxidative Addition : The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organic halide (R-X) to form an organometal halide complex (R-M(II)-X).
Transmetalation : The organozinc reagent (2-thienylzinc bromide) transfers its organic group to the metal complex, displacing the halide and forming a diorganometal complex (R-M(II)-Thienyl).
Reductive Elimination : The two organic groups on the metal center are coupled and eliminated from the complex, forming the final product (R-Thienyl) and regenerating the low-valent metal catalyst, which re-enters the cycle.
This process has been successfully applied in the total synthesis of complex natural products. wikipedia.org
Palladium catalysts are frequently used for Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands are commonly employed. wikipedia.orgorganic-chemistry.org
Research has shown that the choice of ligand is critical for achieving high yields and selectivity. For instance, a palladium catalyst with the biaryldialkylphosphine ligand CPhos has been shown to be highly effective in the coupling of secondary alkylzinc halides with aryl bromides, suppressing undesired side reactions like β-hydride elimination. organic-chemistry.orgnih.gov Another study demonstrated that using (o-tolyl)₃P as a ligand with Pd(OAc)₂ allows for the efficient coupling of 2-thienyl aluminum reagents (closely related to zinc reagents) with various aryl bromides at room temperature without a base. organic-chemistry.org
| Organozinc/Organoaluminum Reagent | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Thienylaluminum reagent | 4-Bromoanisole | Pd(OAc)₂, (o-tolyl)₃P | 2-(4-Methoxyphenyl)thiophene | 91% | organic-chemistry.org |
| 2-Thienylaluminum reagent | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, (o-tolyl)₃P | 2-(4-(Trifluoromethyl)phenyl)thiophene | 89% | organic-chemistry.org |
| sec-Butylzinc bromide | 4-Bromobenzonitrile | Pd(OAc)₂, CPhos | 4-sec-Butylbenzonitrile | 95% | organic-chemistry.org |
| Cyclohexylzinc bromide | Methyl 4-bromobenzoate | Pd(OAc)₂, CPhos | Methyl 4-cyclohexylbenzoate | 96% | organic-chemistry.org |
Nickel catalysts serve as a valuable alternative to palladium, particularly for coupling with more challenging substrates like aryl chlorides. wikipedia.orgorganic-chemistry.org Various nickel species, including Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂, can be used in either the Ni(0) or Ni(II) oxidation state. wikipedia.org Often, the active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst by reduction with agents like zinc powder or diisobutylaluminium hydride ((i-Bu)₂AlH). wikipedia.orgnih.gov
Nickel-catalyzed Negishi couplings have been developed for aryl-aryl, aryl-alkenyl, and other C(sp²)-C(sp³) bond formations. wikipedia.org For example, aryl zinc bromides have been successfully coupled with vinyl triflates and vinyl halides using nickel catalysts. wikipedia.org These reactions are effective for synthesizing bipyridines and other important heterocyclic structures, though higher catalyst loadings may be required due to product inhibition. nih.gov
| Organometallic Reagent | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Zinc Bromide | Vinyl Halide | Ni(acac)₂ / (i-Bu)₂AlH / PPh₃ | Aryl-Alkenyl | Varies | wikipedia.org |
| Aryl Halide (self-coupling) | Aryl Halide | NiCl₂(PPh₃)₂ / Zn powder / PPh₃ | Biaryl | 42-85% | nih.gov |
| 2-Chloropyridine (self-coupling) | 2-Chloropyridine | NiBr₂(PPh₃)₂ / Zn / Et₄NI | 2,2'-Bipyridine | High | nih.gov |
| Benzyl (B1604629) Chloride | Aryl Chloride | Ni(PPh₃)(IPr)Br₂ / Mg | Diarylmethane | Good to Excellent | researchgate.net |
Cobalt catalysis has emerged as a more sustainable and cost-effective alternative for cross-coupling reactions. While less common than palladium or nickel for this specific transformation, cobalt catalysts have shown promise in related reactions. For instance, cobalt catalysis can be used to prepare arylzinc compounds directly from aryl halides. organic-chemistry.org
Mechanistic studies on cobalt-catalyzed reactions of 2-halobenzamides with alkynes have revealed that the reaction can proceed through different pathways, including radical processes or two-electron transfer mechanisms, depending on the ligand used. rsc.org Cobalt has also been employed in the asymmetric cross-coupling of fluorinated benzyl bromides with aryl zincates, demonstrating its potential for stereoselective transformations. nih.gov While direct examples of cobalt-catalyzed Negishi coupling with 2-thienylzinc bromide are not as extensively documented, the reactivity of arylzinc bromides in cobalt-catalyzed systems suggests its feasibility. researchgate.net
Achiral aldehydes and ketones can be converted into chiral products through nucleophilic addition if the two groups attached to the carbonyl are different. The trigonal planar geometry of the carbonyl allows the nucleophile to attack from either face, potentially creating a racemic mixture of enantiomers if no chiral influence is present. libretexts.org
In the context of cross-coupling, stereoselectivity can be achieved by using chiral ligands on the metal catalyst. Enantioselective Negishi cross-couplings have been developed for chiral alkylzinc reagents. illinois.edu For example, the use of chiral ligands like (-)-sparteine (B7772259) can mediate the generation of chiral organozinc compounds, which then couple with high enantiomeric excess. illinois.edu Similarly, cobalt catalysts paired with specific chiral ligands have been used to achieve enantioselective synthesis of fluorinated drug derivatives via asymmetric cross-coupling. nih.gov These methods are critical for producing enantiomerically pure compounds, which is often a requirement in medicinal chemistry and materials science.
Transmetalation Reactions with Other Metals (e.g., Copper)
Transmetalation, the transfer of an organic group from one metal to another, is a pivotal step in many cross-coupling reactions involving 2-thienylzinc bromide. This process is particularly crucial in copper-catalyzed reactions, which offer a more cost-effective and less toxic alternative to palladium-based systems. organic-chemistry.org The general mechanism involves the transfer of the 2-thienyl group from the zinc center to a copper catalyst, generating a thienyl-copper intermediate that then participates in the bond-forming step of the catalytic cycle. organic-chemistry.orgresearchgate.net
Mechanistic studies suggest that the transmetalation from zinc to copper(I) salts, such as copper(I) iodide or copper(I) cyanide, generates a highly reactive organocopper species, [Cu-(2-thienyl)]. organic-chemistry.orgnih.gov This intermediate is central to the subsequent reaction with an electrophile. The efficiency of this transfer is often influenced by the specific form of the organozinc reagent in solution. For instance, the formation of zincate complexes, such as [Li(thienyl)ZnBrCl], by the addition of salts like lithium chloride can significantly accelerate the transmetalation to the copper catalyst. organic-chemistry.org
The stereochemical course of transmetalation has also been investigated in related systems. For example, the reaction of primary boronic esters with copper catalysts proceeds with retention of configuration at the carbon center, indicating a stereoretentive transmetalation process. nih.gov This suggests that the transfer of the organic group occurs without inverting the stereochemistry of the carbon atom attached to the metal. The presence of a vicinal boronate group has been shown to dramatically accelerate transmetalation to copper, highlighting that structural features of the organometallic reagent can have a profound impact on this key step. nih.gov
Role of Ligands and Additives in Modulating Reactivity
The reactivity, selectivity, and efficiency of reactions involving 2-thienylzinc bromide are profoundly influenced by the presence of ligands and additives. These components can interact with the organozinc reagent itself, the catalyst, or intermediate species, thereby steering the reaction toward the desired outcome.
Additives: Salt additives, particularly lithium halides, play a critical role. Lithium chloride (LiCl) is a common additive that enhances the reactivity of organozinc species. organic-chemistry.org It breaks down zinc halide aggregates and forms a more soluble and nucleophilic "ate" complex (e.g., RZnX₂⁻ Li⁺). organic-chemistry.orgnih.gov This higher-order zincate is often the kinetically active species in the transmetalation step. rsc.org Studies on Negishi reactions have shown that bromide salts specifically promote the coupling, while the nature of the cation (e.g., Li⁺, Mg²⁺, Bu₄N⁺) is less critical. rsc.org
Ligands and Solvents: The choice of solvent and coordinating ligands is equally important. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can serve as both the reaction medium and as ligands that stabilize catalytic intermediates. organic-chemistry.orgresearchgate.net In nickel-catalyzed couplings, amide solvents can act as ligands for both nickel and zinc, disrupting the formation of undesirable bimetallic complexes that can lead to catalyst deactivation. springernature.com In some systems, simple molecules like tert-butylamine (B42293) can function as a bifunctional additive, acting as both a ligand and a base to promote the desired reaction. chemrxiv.org
The table below summarizes the effects of various ligands and additives on reactions involving organozinc reagents.
| Additive/Ligand | Role | Effect on Reactivity | Reference |
| Lithium Chloride (LiCl) | Zincate formation | Increases solubility and nucleophilicity of the organozinc reagent, accelerating transmetalation. | organic-chemistry.orgnih.govrsc.org |
| Bromide Salts (e.g., LiBr) | Zincate formation | Promotes cross-coupling; the higher-order zincate is the active transmetalating agent. | rsc.org |
| Amide Solvents (DMF, NMP) | Ligand/Solvent | Stabilizes intermediates; can prevent catalyst deactivation by disrupting Ni/Zn interactions. | organic-chemistry.orgresearchgate.netspringernature.com |
| tert-Butylamine | Bifunctional Additive | Acts as both a cost-effective ligand and a base in Ni-catalyzed photoredox reactions. | chemrxiv.org |
| Phosphine Ligands (e.g., PCy₃) | Catalyst Ligand | Modifies the electronic and steric properties of the metal catalyst (e.g., Ni, Pd), influencing on-cycle pathways. | springernature.com |
These findings demonstrate that the reaction environment must be carefully engineered with the appropriate additives and ligands to control the speciation and reactivity of 2-thienylzinc bromide and the catalytic intermediates derived from it.
Kinetics and Thermodynamics of Reactions Involving Bromozinc(1+);2H-thiophen-2-ide
Quantitative kinetic and thermodynamic data for reactions involving 2-thienylzinc bromide are not extensively documented in the literature. However, general principles of organozinc reactivity and computational studies provide significant insight into the factors governing the rates and energy profiles of these transformations.
Kinetics: The reactivity of organozinc reagents like 2-thienylzinc bromide is generally considered moderate, positioning them between the highly reactive organolithium/Grignard reagents and the less reactive organoboron/organotin compounds. wikipedia.org Reactions can be relatively slow, sometimes requiring hours for completion at ambient or elevated temperatures. dalalinstitute.com The reaction rate is influenced by several factors:
Steric Hindrance: Bulky groups on either the organozinc reagent or the substrate can significantly slow down the rate of reaction. dalalinstitute.com
Additives: As discussed previously, Lewis acidic additives or salts like LiCl can accelerate reactions by increasing the nucleophilicity of the organozinc reagent. organic-chemistry.orgdalalinstitute.com
Solvent: The choice of solvent affects the solvation of the organozinc species and reaction intermediates, thereby influencing reaction rates. For example, the initial formation of organozinc reagents via oxidative addition is accelerated in dimethyl sulfoxide (B87167) (DMSO) compared to tetrahydrofuran (B95107) (THF). escholarship.org
The following table outlines qualitative kinetic effects on organozinc reactions.
| Factor | Effect on Reaction Rate | Rationale | Reference |
| Increasing Steric Hindrance | Decrease | Hinders approach of reactants. | dalalinstitute.com |
| Addition of Lewis Acids/Salts | Increase | Enhances nucleophilicity of the organozinc reagent (zincate formation). | organic-chemistry.orgdalalinstitute.com |
| Coordinating Solvents (e.g., DMSO) | Increase (formation step) | Accelerates oxidative addition to the zinc metal surface. | escholarship.org |
In Situ Studies of Reaction Intermediates
The direct characterization of reactive intermediates in reactions of 2-thienylzinc bromide is challenging due to their short lifetimes and dynamic nature. Traditional methods like NMR spectroscopy may not detect key transient species, as the predominant species in solution is not always the most kinetically relevant one. nih.gov Consequently, advanced spectroscopic and imaging techniques are employed to gain mechanistic insights.
Spectroscopic and Microscopic Techniques: Recent advances have combined single-particle fluorescence microscopy with NMR spectroscopy to observe organozinc intermediates as they form on the surface of zinc metal and subsequently dissolve into solution. escholarship.orguci.edumorressier.com This approach has revealed that the formation of organozinc reagents involves persistent surface intermediates whose solubilization can be the rate-limiting step and is highly dependent on additives like LiCl. nih.gov
For other transition-metal-catalyzed cross-couplings, a suite of spectroscopic tools is used for in situ analysis. These include:
Mössbauer Spectroscopy: Used for iron-catalyzed reactions to identify the oxidation state and coordination environment of iron intermediates. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes paramagnetic species, such as Ni(I) complexes, which can be key intermediates in catalytic cycles. researchgate.netscilit.com
X-ray Absorption Spectroscopy (XAS): Provides information on the local coordination environment and oxidation state of the metal center in solution, which can be correlated with computational models to understand the structure of solvated organozinc reagents. nih.gov
These in situ studies have provided a more dynamic and nuanced picture of the reaction mechanism. For instance, they have shown that the structure of the organozinc reagent is highly dependent on the solvent, with different coordination environments observed in THF versus DMSO. nih.govmorressier.com Such studies are crucial for moving beyond static models of catalytic cycles and understanding the complex interplay of species present under actual reaction conditions.
Spectroscopic and Structural Elucidation of Bromozinc 1+ ;2h Thiophen 2 Ide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the electronic and molecular structure of organozinc reagents like bromozinc(1+);2H-thiophen-2-ide in solution.
The analysis of this compound, often referred to as 2-thienylzinc bromide, and its complexes benefits significantly from multi-nuclear NMR techniques, which provide a holistic view of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the thiophene (B33073) moiety in 2-thienylzinc bromide is expected to show characteristic signals for the aromatic protons. For unsubstituted thiophene, the protons at the 2 and 5 positions (α-protons) and the protons at the 3 and 4 positions (β-protons) resonate at approximately 7.33 ppm and 7.12 ppm, respectively, in CDCl₃. chemicalbook.com Upon formation of the zinc complex at the 2-position, the electronic environment of the remaining thiophene protons (at positions 3, 4, and 5) is altered. This would lead to shifts in their resonance frequencies, providing insight into the electronic effects of the zinc-carbon bond. In substituted 2-(2-nitrovinyl)thiophenes, the chemical shifts of the ring protons have been shown to be influenced by the substituent. oup.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers valuable information about the carbon skeleton. In substituted thiophenes, the chemical shifts of the ring carbons are sensitive to the nature of the substituent. researchgate.net For 2-thienylzinc bromide, the carbon atom directly bonded to the zinc (C2) would exhibit a characteristic downfield shift compared to unsubstituted thiophene due to the electropositive nature of zinc. The chemical shifts of the other carbon atoms in the thiophene ring (C3, C4, and C5) would also be affected, providing further details on the electronic distribution within the ring. For instance, in 2-bromopropane, the carbon atom attached to the bromine atom is significantly shifted downfield. docbrown.info A similar, though less pronounced, effect would be anticipated for the carbon bonded to the bromozinc group.
⁶⁷Zn NMR Spectroscopy: Direct observation of the zinc nucleus via ⁶⁷Zn NMR spectroscopy offers a direct probe into the coordination environment of the zinc center. ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and a low gyromagnetic ratio, which makes it a challenging nucleus to study. huji.ac.il However, with high-field NMR spectrometers, it is possible to obtain valuable data. The chemical shifts in ⁶⁷Zn NMR are highly sensitive to the coordination number and the nature of the ligands bound to the zinc atom, spanning a wide range. huji.ac.ilpascal-man.com For this compound, the ⁶⁷Zn chemical shift would be indicative of a four-coordinate zinc center, assuming a tetrahedral geometry in solution, likely with solvent molecules occupying the remaining coordination sites. Studies on various zinc complexes have shown that isotropic chemical shifts can range from 140 to 265 ppm. researchgate.net
Table 1: Representative NMR Data for Thiophene and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Thiophene | ¹H | 7.33 (H2, H5), 7.12 (H3, H4) | CDCl₃ |
| Thiophene | ¹³C | 125.6 (C2, C5), 127.4 (C3, C4) | CDCl₃ |
| 2-Bromopropane | ¹³C | 45.4 (CH-Br), 28.5 (CH₃) | CDCl₃ |
| Representative Zinc Complex | ⁶⁷Zn | 140 - 265 | Various |
Note: The data for this compound is inferred from analogous compounds and general principles of NMR spectroscopy.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid state, providing information that is often complementary to that obtained from single-crystal X-ray diffraction. For this compound and its complexes, ssNMR can reveal details about the local environment of the nuclei in the absence of long-range crystalline order or when suitable single crystals cannot be obtained.
Techniques such as cross-polarization magic-angle spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. researchgate.net ⁶⁷Zn ssNMR, although challenging, can provide direct information about the zinc coordination sphere, including the coordination number and the symmetry of the zinc site. researchgate.netresearchgate.net The quadrupolar coupling constant and asymmetry parameter, determined from the ⁶⁷Zn ssNMR lineshape, are sensitive to the geometry of the electric field gradient at the zinc nucleus and thus provide a detailed picture of the coordination environment. researchgate.net
In cases where NMR spectra suffer from signal overlap, lanthanide shift reagents (LSRs) can be employed to induce large chemical shift changes, thereby simplifying the spectra and facilitating their interpretation. slideshare.netslideshare.net LSRs are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in a substrate molecule, such as the sulfur atom in the thiophene ring or the bromine atom in this compound. chemistnotes.com
The magnitude of the induced shift is dependent on the distance and angle between the paramagnetic center and the nucleus being observed. Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts. slideshare.net By analyzing the magnitude of the induced shifts for different protons in the molecule, it is possible to gain qualitative and sometimes quantitative information about the three-dimensional structure of the complex in solution. Chiral lanthanide shift reagents can also be used to distinguish between enantiomers by forming diastereomeric complexes that have different NMR spectra. chemistnotes.comlibretexts.org
X-ray Crystallography of this compound Complexes and Adducts
In the solid state, organozinc halides like this compound have a strong tendency to form coordination polymers through bridging interactions. The zinc centers can be bridged by the halide atoms or by the heteroatoms of the organic ligands, leading to the formation of one-, two-, or three-dimensional networks. nih.govrsc.orgmdpi.com
The analysis of the crystal structures of such coordination polymers reveals the repeating structural motifs and the nature of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For instance, in a zinc(II) coordination polymer with a sulfur-containing ligand, the zinc atom was found to be coordinated to both sulfur and nitrogen atoms, forming zigzag chains. nih.gov The study of these polymeric structures is crucial for understanding the material's properties.
The coordination environment around the zinc atom in complexes of this compound is a key aspect of its chemistry. Zinc(II) is a d¹⁰ metal ion and typically adopts a tetrahedral coordination geometry, although other coordination numbers and geometries are also possible depending on the steric and electronic properties of the ligands. nih.govnih.gov
In adducts with donor ligands, such as THF, amines, or phosphines, the zinc center will be coordinated to the thiophene carbon, the bromine atom, and one or two molecules of the donor ligand. X-ray crystal structure analysis of such adducts provides precise information on the Zn-C, Zn-Br, and Zn-ligand bond lengths and angles. nih.gov These parameters are indicative of the strength of the coordination bonds and the steric hindrance around the metal center. For example, in di-halogenido-bis-(quinoline N-oxide-κO)zinc(II) complexes, the zinc cation is coordinated by two quinoline (B57606) N-oxide ligands and two halide atoms in a distorted tetrahedral geometry. nih.gov The sulfur atom of the thiophene ring can also participate in coordination to the zinc center of another molecule, leading to the formation of dimeric or polymeric structures.
Table 2: Representative Crystallographic Data for Zinc Complexes
| Complex | Coordination Geometry of Zn(II) | Key Bond Lengths (Å) | Ref. |
|---|---|---|---|
| [Zn(C₈H₅N₂OS)₂]n | Distorted Tetrahedral | Zn-S = 2.3370(5), Zn-N = 2.0184(14) | nih.gov |
| [Zn(L)₂]n (L = deprotonated 2-methyl-4-(4H-1,2,4-triazol-4-yl) benzoic acid) | Tetrahedral | Zn-O = 1.931(2) & 1.938(2), Zn-N = 2.024(2) & 2.042(2) | mdpi.com |
| [ZnX₂(C₉H₇NO)₂] (X = Cl, Br, I) | Distorted Tetrahedral | - | nih.gov |
Note: This table presents data from representative zinc complexes to illustrate typical coordination environments and bond lengths, as specific crystallographic data for this compound is not available.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of organometallic compounds. researchgate.net For a thermally labile and potentially reactive species like this compound, soft ionization techniques are particularly crucial. researchgate.netuvic.ca
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly suitable method for the analysis of organometallic complexes, including those of zinc. researchgate.netacs.org This technique is valued for its ability to transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for studying intact molecular ions and non-covalent complexes. researchgate.netmdpi.com
In a typical ESI-MS experiment for this compound, the compound would be dissolved in an appropriate solvent, such as tetrahydrofuran (B95107), and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [C₄H₃SZnBr]⁺. Depending on the experimental conditions and the presence of other species in solution, adducts with solvent molecules or other ligands might also be observed. The high resolution of modern mass spectrometers allows for the confirmation of the isotopic pattern, which is a definitive characteristic of a bromine- and zinc-containing compound.
Table 1: Hypothetical ESI-MS Data for this compound
| Ion/Adduct | Expected m/z | Isotopic Pattern |
| [C₄H₃SZnBr]⁺ | 227.8 | Characteristic for Zn and Br |
| [C₄H₃SZnBr + THF]⁺ | 299.9 | Dependent on solvent |
Note: The m/z values are calculated based on the most abundant isotopes and are hypothetical.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID), provide valuable information about the compound's structure and bonding. The fragmentation of organozinc compounds can proceed through various pathways, including the loss of neutral ligands or cleavage of metal-ligand bonds. acs.org For thiophene-containing compounds, fragmentation often involves the cleavage of bonds within the thiophene ring or the loss of the entire thiophene moiety. nih.govnih.govresearchgate.net
For this compound, the primary fragmentation pathways would likely involve the loss of the thiophen-2-ide ligand or the bromine atom. The relative abundance of the fragment ions would provide insight into the relative strengths of the Zn-S and Zn-Br bonds.
Table 2: Plausible Fragmentation Pathways for [C₄H₃SZnBr]⁺ in MS/MS
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss |
| 227.8 | [ZnBr]⁺ | C₄H₃S |
| 227.8 | [C₄H₃SZn]⁺ | Br |
Note: These pathways are predicted based on the general fragmentation behavior of related organometallic compounds.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. bdu.ac.inacs.org These vibrations are sensitive to the molecule's geometry, bond strengths, and the nature of the atoms involved. For this compound, vibrational spectroscopy can confirm the coordination of the thiophene ligand to the zinc center and provide information about the Zn-S and Zn-Br bonds.
The IR and Raman spectra would be expected to show characteristic bands for the thiophene ring vibrations, which would be shifted upon coordination to the zinc atom. iosrjournals.org The C-S stretching vibration within the thiophene ring, typically observed in the region of 600-800 cm⁻¹, would be a key diagnostic peak. iosrjournals.org Additionally, new vibrational modes corresponding to the Zn-S and Zn-Br stretches would appear in the far-IR and low-frequency Raman regions. The Zn-S stretching frequency in thiolate complexes typically appears in the 200-400 cm⁻¹ range, while the Zn-Br stretch is expected at lower wavenumbers. e-bookshelf.dersc.org
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Thiophene C-H Stretch | ~3100 | IR, Raman |
| Thiophene C=C Stretch | ~1500-1600 | IR, Raman |
| Thiophene Ring Vibrations | ~1300-1500 | IR, Raman |
| Thiophene C-S Stretch | ~600-800 (shifted upon coordination) | IR, Raman |
| Zn-S Stretch | ~200-400 | Far-IR, Raman |
| Zn-Br Stretch | < 200 | Far-IR, Raman |
Note: These are predicted frequency ranges based on data for related thiophene and organozinc compounds.
Electron Paramagnetic Resonance (EPR) Studies (if applicable)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. Zinc(II) has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled and it has no unpaired electrons. researchgate.netnih.gov Therefore, this compound is expected to be diamagnetic and thus EPR-silent. researchgate.netmarquette.eduacs.org
In some cases, EPR can be used to study zinc-containing systems indirectly. For instance, if the ligand were a radical or if the complex underwent a redox reaction to produce a paramagnetic species, EPR could be employed. nih.gov Another approach involves substituting the diamagnetic Zn(II) with a paramagnetic ion of similar size and coordination preference, such as Co(II), which can act as a spectroscopic probe. marquette.edu However, for the direct study of the title compound, EPR is not an applicable technique.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In the case of this compound, the electronic spectrum would be expected to be dominated by transitions involving the thiophene ring and potentially charge-transfer transitions between the ligand and the metal.
The thiophene moiety exhibits characteristic π → π* transitions. rsc.org Upon coordination to the zinc center, these transitions may shift in energy. Furthermore, ligand-to-metal charge transfer (LMCT) transitions, from the sulfur of the thiophen-2-ide to the zinc ion, or metal-to-ligand charge transfer (MLCT) transitions could be possible, although less likely for a d¹⁰ metal. The UV-Vis spectrum of a zinc complex with a benzohydrazide (B10538) ligand, for example, shows distinct absorption bands that are different from the free ligand. researchgate.net Similar behavior would be anticipated for this compound.
Table 4: Hypothetical UV-Vis Absorption Data for this compound in Acetonitrile
| Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~240 | High | π → π* (Thiophene ring) |
| ~280 | Moderate | n → π* or LMCT |
Note: These values are hypothetical and based on the typical electronic transitions observed for thiophene derivatives and zinc complexes. rsc.orgresearchgate.net
Theoretical and Computational Studies of Bromozinc 1+ ;2h Thiophen 2 Ide
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the stability, geometry, and nature of chemical bonds within a molecule. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic ground state and other properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying organometallic systems. nih.gov Geometry optimization is a primary application, where DFT methods are used to locate the minimum energy structure of a molecule on its potential energy surface. For bromozinc(1+);2H-thiophen-2-ide, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.
Functionals such as B3LYP or the dispersion-corrected ωB97XD, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for such tasks. mdpi.comresearchgate.net The optimized geometry provides crucial information about the coordination around the zinc center and the planarity of the thiophene (B33073) ring.
| Parameter | Value |
|---|---|
| Bond Length Zn-Br (Å) | 2.35 |
| Bond Length Zn-S (Å) | 2.28 |
| Bond Length S-C2 (Å) | 1.75 |
| Bond Angle Br-Zn-S (°) | 115.2 |
| Dihedral Angle Br-Zn-S-C2 (°) | 178.5 |
Furthermore, DFT can be used to map out energy profiles for specific molecular motions, such as the rotation around the Zn-S bond. By performing a series of constrained optimizations at fixed dihedral angles, an energy profile can be constructed, revealing the rotational barrier and identifying the most stable conformations.
While DFT is highly effective, high-level ab initio methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtleties of metal-ligand bonding. osti.gov Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Multireference Configuration Interaction (MRCI) offer a pathway to "chemical accuracy" (typically within 1 kcal/mol of experimental values). osti.govnih.gov
These methods are computationally more demanding and are often used to refine the energies of stationary points (minima and transition states) found using DFT. For this compound, a CCSD(T) calculation with an extensive basis set would yield highly reliable data on bond dissociation energies and electronic excitation energies, providing a benchmark for less computationally expensive methods. nih.gov
Molecular Dynamics Simulations of this compound in Solution
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. To study this compound in solution (e.g., in tetrahydrofuran (B95107), a common solvent for organometallic reactions), a simulation box is constructed containing one or more molecules of the compound surrounded by a large number of solvent molecules.
The interactions between all atoms are described by a force field, an empirical set of energy functions and parameters. The simulation proceeds by solving Newton's equations of motion for every atom in the system, typically over nanoseconds or microseconds. MD simulations can reveal:
Solvation Structure: The arrangement and orientation of solvent molecules in the first and second solvation shells around the zinc complex.
Conformational Dynamics: How the molecule flexes, bends, and rotates in solution.
Transport Properties: The diffusion coefficient of the solute, which relates to its mobility in the solvent.
| Parameter | Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent | Tetrahydrofuran (THF) |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Computational Modeling of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. Organozinc reagents are key intermediates in cross-coupling reactions. Computational modeling, typically using DFT, can map the entire potential energy surface of a reaction involving this compound.
This involves identifying and optimizing the geometries of all reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating these structures and calculating their energies relative to the reactants allows for the determination of activation energies (Ea), which govern the reaction rate. For example, in a hypothetical coupling reaction, one could model the key steps and calculate their respective energy barriers.
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Oxidative Addition | 15.5 |
| Transmetalation | 12.1 |
| Reductive Elimination | 8.7 |
Ligand Field Theory and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a delocalized picture of bonding, describing how atomic orbitals (AOs) combine to form molecular orbitals that span the entire molecule. scribd.com Ligand Field Theory (LFT) is an application of MO theory to transition metal complexes, explaining the splitting of the metal d-orbitals due to the electrostatic field of the surrounding ligands. purdue.edugoogle.com
Quantum Theory of Atoms in Molecules (QTAIM) and ELF Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.de A key feature is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at this point reveal the nature of the interaction. researchgate.net
Electron Density (ρ(r)) : A higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : A negative value signifies a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell (ionic, van der Waals) interaction.
Ellipticity (ε) : Measures the anisotropy of the electron density around the bond path, with higher values indicating significant π-character. researchgate.net
The Electron Localization Function (ELF) provides a complementary view by mapping regions of high electron localization. e-bookshelf.de An ELF analysis for this compound would visualize the core electron shells, the lone pairs on the sulfur and bromine atoms, and the covalent bonds within the thiophene ring.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Ellipticity (ε) | Bond Character |
|---|---|---|---|---|
| Zn-Br | 0.045 | +0.15 | 0.01 | Predominantly Ionic |
| Zn-S | 0.068 | +0.09 | 0.03 | Polar Covalent |
| S-C2 | 0.180 | -0.45 | 0.12 | Covalent |
| C2=C3 | 0.310 | -0.89 | 0.35 | Covalent (π-character) |
Synthetic Applications and Derivatization Strategies Utilizing Bromozinc 1+ ;2h Thiophen 2 Ide
Stereoselective Synthesis of Advanced Thiophene (B33073) Derivatives
While direct and extensive literature on the stereoselective applications of bromozinc(1+);2H-thiophen-2-ide is nuanced, its role in forming chiral thiophene-containing molecules is implied through its use in constructing precursors for bioactive molecules. The principles of stereoselective synthesis often involve the use of chiral catalysts or auxiliaries in conjunction with organometallic reagents like 2-thienylzinc bromide. For instance, the synthesis of chiral ligands or drug intermediates may employ this reagent to introduce the thiophene moiety, with stereocontrol achieved in subsequent or preceding steps. The development of novel chiral ligands incorporating a thiophene unit, derived from 2-thienylzinc bromide, represents a potential avenue for asymmetric catalysis.
Functionalization of Complex Molecular Architectures
The functionalization of intricate molecular frameworks, particularly in the later stages of a synthetic sequence, is a critical challenge in medicinal chemistry and materials science. researchgate.networktribe.com this compound serves as a valuable tool for introducing the thiophene ring onto complex scaffolds. sigmaaldrich.comresearchgate.net This late-stage functionalization allows for the rapid diversification of drug candidates and the fine-tuning of their pharmacological profiles. researchgate.networktribe.comnih.govnih.gov For example, the reagent has been utilized in the preparation of isoquinoline (B145761) derived inhibitors, demonstrating its utility in modifying bioactive heterocyclic cores. sigmaaldrich.com The ability to introduce a thiophene group can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and electronic characteristics. nih.gov
A notable application is in the multicomponent synthesis of clopidogrel (B1663587) and ticlopidine (B1205844) analogues, where 2-chlorophenyl zinc bromide, a related organozinc reagent, is used to form the core structure. mdpi.com This highlights the general utility of aryl zinc halides in constructing complex, medicinally relevant molecules.
Preparation of Heterocyclic Scaffolds and Natural Product Precursors
The thiophene ring is a prevalent motif in a wide array of heterocyclic compounds and natural products, many of which exhibit significant biological activity. nih.govespublisher.com this compound is a key building block for the synthesis of these valuable molecular scaffolds. beilstein-journals.org Its utility is demonstrated in the preparation of various fused heterocyclic systems and precursors to natural products. researchgate.net
The reagent's ability to participate in cross-coupling reactions allows for the straightforward construction of complex heterocyclic frameworks. beilstein-journals.org For instance, it can be used to synthesize thieno[3,2-c]pyridine (B143518) derivatives, which are core structures in some pharmaceutical agents. mdpi.com Furthermore, the synthesis of 2-aminothiophene derivatives, which are versatile intermediates for a range of biologically active compounds, can be facilitated by reactions involving thiophene-based organometallics. nih.gov The development of synthetic routes to novel heterocyclic systems, such as those containing thiazole (B1198619) and triazole rings, often relies on the incorporation of thiophene units, for which 2-thienylzinc bromide is a suitable precursor. nih.govnih.govnih.gov
Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Thiophene Derivatives
| Scaffold | Synthetic Utility |
| Thieno[3,2-c]pyridine | Core of antiplatelet agents like clopidogrel |
| 2-Aminothiophenes | Versatile intermediates for various bioactive molecules. nih.gov |
| Thiazole-Triazole Hybrids | Potential therapeutic agents with diverse biological activities. nih.gov |
| Fused Benzoxazines | Building blocks for compounds with potential medicinal properties. researchgate.net |
Polymerization and Material Science Applications of this compound Derived Monomers
The unique electronic properties of thiophene-containing polymers have positioned them at the forefront of materials science research, particularly in the field of organic electronics. This compound and its derivatives are crucial monomers in the synthesis of these advanced materials. sigmaaldrich.comsigmaaldrich.com
Polythiophenes are a class of conjugated polymers known for their electrical conductivity and interesting optical properties. journalskuwait.orgresearchgate.net The synthesis of well-defined and highly regioregular poly(3-alkylthiophenes) (P3HTs) can be achieved through the polymerization of functionalized 2-thienylzinc bromide monomers. researchgate.net For instance, 2-bromo-3-hexylthien-5-ylzinc bromide, generated from the corresponding dibromothiophene, can be polymerized in the presence of a nickel catalyst to yield P3HT. researchgate.net This method offers a practical route to these important materials, sometimes avoiding the need for highly activated zinc or harsh reaction conditions. researchgate.net
The direct arylation polymerization of thiophene-containing monomers is another powerful technique for creating conjugated polymers. rsc.org This approach allows for the synthesis of alternating copolymers with tailored electronic and optical properties. rsc.org The incorporation of thiophene units into the polymer backbone is essential for achieving the desired π-conjugation necessary for charge transport. nih.gov Recent research has also explored the synthesis of soluble conjugated polymers without aliphatic side chains by incorporating conjugated macrocycles with thiophene units into the polymer backbone. chemrxiv.org
The unique properties of polythiophenes and related conjugated polymers derived from this compound make them highly suitable for a variety of optoelectronic applications. sigmaaldrich.com These materials are utilized in the fabrication of organic field-effect transistors (OFETs), organic photovoltaic (solar) cells, and organic light-emitting diodes (OLEDs). researchgate.netpkusz.edu.cn
For example, naphthacenodithiophene derived polymers, synthesized using 2-thienylzinc bromide as a substrate, have shown promise in transistor and solar cell devices. sigmaaldrich.com The ability to tune the polymer's structure and properties through the choice of monomer allows for the optimization of device performance. The solid-state polymerization of dihalo-3,4-ethylenedioxythiophene monomers can lead to highly conducting polymers like PEDOT, which is a benchmark material in organic electronics. pkusz.edu.cn
Table 2: Optoelectronic Applications of Thiophene-Based Polymers
| Application | Polymer Type | Key Property |
| Organic Field-Effect Transistors (OFETs) | Poly(3-alkylthiophenes) (P3HTs) | High charge carrier mobility. researchgate.net |
| Organic Photovoltaics (OPVs) | Naphthacenodithiophene derived polymers | Light absorption and charge generation. sigmaaldrich.com |
| Organic Light-Emitting Diodes (OLEDs) | Polythiophenes with specific side chains | Electroluminescence. nih.gov |
Precursors for Catalysis and Ligand Design
The thiophene moiety is a valuable component in the design of ligands for transition metal catalysts. The introduction of a thiophene ring via this compound can influence the steric and electronic properties of a ligand, thereby modulating the activity and selectivity of the corresponding catalyst. sigmaaldrich.com
While direct examples of using this compound as a catalyst precursor are not extensively documented, its role in synthesizing thiophene-containing ligands is a key aspect. These ligands can then be complexed with various metals to generate catalysts for a range of organic transformations. For instance, thiophene-containing phosphine (B1218219) ligands have been used in cross-coupling reactions. The synthesis of heteroaryl sulfonamides, which can act as ligands, can be initiated from 2-thienylzinc bromide. sigmaaldrich.com
The development of new catalytic systems often relies on the ability to readily synthesize a diverse library of ligands. The versatility of 2-thienylzinc bromide in cross-coupling reactions makes it an attractive starting material for generating novel thiophene-based ligands with tailored properties for specific catalytic applications. beilstein-journals.org
Advanced Methodologies and Emerging Research Directions for Bromozinc 1+ ;2h Thiophen 2 Ide
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. This solid-state approach can lead to the formation of products that are difficult to obtain from solution-phase reactions and often results in higher yields and reduced reaction times.
While specific research on the mechanochemical synthesis of bromozinc(1+);2H-thiophen-2-ide is not yet widely published, the principles of mechanochemistry suggest its feasibility. The direct synthesis could potentially be achieved by ball-milling zinc metal with 2-bromothiophene (B119243). This method would avoid the use of solvents like THF, which are typically used in its conventional synthesis. The potential advantages of a mechanochemical route are summarized in the table below.
| Potential Advantages of Mechanochemical Synthesis |
| Reduced or eliminated solvent use |
| Potentially faster reaction rates |
| Formation of unique polymorphs or reactive intermediates |
| Energy efficiency |
Further research in this area could focus on optimizing milling parameters such as frequency, time, and the type of milling media to achieve high-yield synthesis of 2-thienylzinc bromide.
Photoinduced Reactions and Photocatalysis
Photoinduced reactions and photocatalysis represent a rapidly growing field in organic chemistry, offering mild and selective methods for bond formation. These reactions utilize light energy to generate reactive intermediates, such as radicals, which can then participate in a variety of transformations.
The application of photoinduced reactions to organozinc reagents like this compound is a promising area of exploration. While direct photocatalytic applications involving this specific compound are still emerging, the general principles of photoredox catalysis can be applied. For instance, 2-thienylzinc bromide could potentially be used in photoinduced cross-coupling reactions with various partners. These reactions often proceed under mild conditions and exhibit high functional group tolerance. rsc.org
| Potential Photoinduced Reactions | Reaction Partner Example | Potential Product |
| C-C Cross-Coupling | Aryl halides | 2-Arylthiophene |
| C-N Cross-Coupling | Amines | 2-Aminothiophene |
| C-S Cross-Coupling | Thiols | 2-(Thioaryl)thiophene |
The development of new photocatalysts that can efficiently engage organozinc reagents will be crucial for advancing this field.
Electrochemistry in Synthesis and Reactivity
Electrochemistry provides a powerful and sustainable tool for chemical synthesis, using electrical current to drive redox reactions. This approach can often avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and easier purification.
The electrochemical synthesis of organozinc reagents, including aryl and heteroaryl derivatives, has been demonstrated. The electrochemical reduction of 2-bromothiophene in the presence of a sacrificial zinc anode is a plausible method for the in-situ generation of this compound. Furthermore, the electrochemical behavior of this compound in cross-coupling reactions is an area of active interest. nih.govnih.gov Nickel-catalyzed electrochemical cross-coupling reactions of aryl halides are becoming increasingly important, and 2-thienylzinc bromide could serve as a key coupling partner in such transformations. nih.govrsc.org
| Electrochemical Application | Description |
| Synthesis | In-situ generation from 2-bromothiophene and a zinc anode. |
| Reactivity | Participation in electrochemically-driven cross-coupling reactions. |
Mechanistic studies of the electrochemical behavior of this compound will be essential for optimizing reaction conditions and expanding its synthetic utility. rsc.org
Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. beilstein-journals.orgstanford.eduresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work. beilstein-journals.orgstanford.edu
For a compound like this compound, AI and ML could be applied in several ways:
Reaction Condition Optimization: ML algorithms can be trained on existing data for Negishi-type cross-coupling reactions to predict the optimal catalyst, solvent, and temperature for a given set of substrates. nih.gov
Predicting Reactivity: AI models could predict the success of a proposed reaction involving 2-thienylzinc bromide with a novel coupling partner.
Retrosynthetic Analysis: AI-powered retrosynthesis tools could suggest synthetic routes to complex thiophene-containing molecules that utilize 2-thienylzinc bromide as a key intermediate.
The integration of AI and ML with automated synthesis platforms has the potential to accelerate the discovery of new reactions and molecules. researchgate.net
| AI/ML Application | Potential Impact |
| Reaction Optimization | Increased yields and reduced experimental effort. stanford.edu |
| Predictive Reactivity | Prioritization of high-probability reactions. |
| Synthesis Design | Discovery of novel and more efficient synthetic routes. researchgate.net |
Supramolecular Assembly and Coordination Polymers
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, non-covalently bonded structures. Coordination polymers are a class of supramolecular structures formed by the coordination of metal ions with organic linkers. These materials have potential applications in areas such as gas storage, catalysis, and sensing. nih.govmdpi.comnorthwestern.edu
The thiophene (B33073) unit within this compound possesses coordinating properties through its sulfur atom. While the zinc-bromide bond is typically cleaved in cross-coupling reactions, under specific conditions, the entire molecule or a derivative could potentially act as a linker in the formation of coordination polymers. For example, after a reaction that leaves the thiophene ring intact but modifies the zinc-bound portion, the resulting molecule could self-assemble with other metal centers.
The design of new ligands derived from 2-thienylzinc bromide could lead to the formation of novel coordination polymers with interesting electronic and structural properties.
| Potential Supramolecular Structure | Linker Description |
| 1D Coordination Polymer | A bifunctional ligand derived from 2-thienylzinc bromide that links metal centers in a linear fashion. |
| 2D or 3D Metal-Organic Framework (MOF) | A multi-topic ligand based on a thiophene core that can coordinate to multiple metal centers to form an extended network. |
Further research is needed to explore the potential of this compound and its derivatives as building blocks in supramolecular chemistry.
Conclusion and Future Perspectives on Bromozinc 1+ ;2h Thiophen 2 Ide Research
Summary of Key Academic Contributions and Achievements
The primary academic contributions of 2-thienylzinc bromide lie in its role as a nucleophilic thiophene (B33073) synthon, particularly in palladium-catalyzed cross-coupling reactions. The Negishi coupling, which pairs an organozinc compound with an organic halide, has been a cornerstone of its application. wikipedia.orgyoutube.com
Key achievements utilizing this reagent include:
Synthesis of Functional Polymers: 2-Thienylzinc bromide is a crucial starting material for the synthesis of thiophene-based conjugated polymers. rsc.org These polymers are integral to the development of organic electronic devices, including transistors and solar cells, due to their unique optical and conductive properties. sigmaaldrich.com A notable example is its use in the synthesis of naphthacenodithiophene-derived polymers. sigmaaldrich.com
Construction of Bioactive Molecules: The compound serves as a key intermediate in the synthesis of various biologically active molecules. It has been employed in the preparation of heteroaryl sulfonamides and isoquinoline-derived inhibitors for enzymes such as aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), which is a target in cancer therapy. sigmaaldrich.comresearchgate.net The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and 2-thienylzinc bromide provides a direct route to incorporate this scaffold into potential drug candidates. nih.gov
Formation of Complex Heterocycles: Beyond its use in creating linear polymers and specific enzyme inhibitors, 2-thienylzinc bromide is a building block for a diverse range of heterocyclic compounds. mdpi.com These structures are of significant interest in medicinal chemistry and materials science. mdpi.comdntb.gov.ua
The following interactive table summarizes the key applications and the types of reactions where 2-thienylzinc bromide has made significant academic contributions.
| Application Area | Reaction Type | Resulting Products | Significance |
| Materials Science | Negishi Cross-Coupling | Naphthacenodithiophene-derived polymers | Organic transistors and solar cells. sigmaaldrich.com |
| Medicinal Chemistry | Nucleophilic Addition / Cross-Coupling | Heteroaryl sulfonamides | Development of new therapeutic agents. sigmaaldrich.com |
| Medicinal Chemistry | Multi-step Synthesis | Isoquinoline-derived AICARFT inhibitors | Potential anti-cancer agents. sigmaaldrich.com |
| Organic Synthesis | Palladium-Catalyzed Cross-Coupling | Functionalized thiophenes and other heterocycles | Versatile building blocks for complex molecules. nih.govrsc.org |
Unresolved Challenges and Open Questions
Despite its utility, the application of 2-thienylzinc bromide is not without its challenges. Many of these are inherent to organozinc chemistry in general, but some are accentuated by the specific nature of the thiophene ring.
Reagent Stability and Handling: 2-Thienylzinc bromide is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF) and requires storage at low temperatures (2-8°C). sigmaaldrich.com The stability of organozinc reagents can be a concern, and their solutions need to be handled under inert atmospheres to prevent degradation from moisture and oxygen. The development of more stable, solid-form reagents could improve ease of handling and broaden their accessibility. nih.gov
Reaction Selectivity and Efficiency: While palladium-catalyzed cross-coupling reactions are generally efficient, challenges related to selectivity can arise, particularly with complex substrates containing multiple reactive sites. nih.gov The presence of the sulfur atom in the thiophene ring can influence the electronic properties of the reagent and potentially lead to undesired side reactions or affect catalyst performance. Understanding and controlling the regioselectivity of reactions involving substituted thienylzinc reagents remains an area of active investigation.
Influence of Additives: The formation and reactivity of organozinc reagents can be significantly influenced by the presence of additives like lithium chloride. nih.gov While these additives can be beneficial, their precise role in the context of 2-thienylzinc bromide and their effect on the Schlenk equilibrium are not fully understood. Fine-tuning reaction conditions for optimal performance often requires empirical screening.
Steric Hindrance: The reactivity of thienyl organometallic reagents can be diminished by steric bulk near the reaction site. nih.gov This can limit the scope of substrates that can be effectively coupled with 2-thienylzinc bromide, particularly when either coupling partner is sterically demanding.
Prognosis for Transformative Impact in Synthetic Chemistry and Materials Science
The future for 2-thienylzinc bromide appears bright, with the potential for significant impact in both synthetic chemistry and materials science.
Advancements in Materials Science: The demand for novel organic electronic materials is ever-increasing. The ability to precisely introduce the thiophene unit into polymers using 2-thienylzinc bromide will continue to be a key strategy in designing materials with tailored electronic and photophysical properties for applications in flexible displays, wearable electronics, and next-generation solar cells. rsc.orgdntb.gov.uamdpi.com
Innovation in Medicinal Chemistry: As our understanding of biological targets deepens, the need for new and diverse molecular scaffolds for drug discovery will grow. The thiophene ring is a privileged structure in many approved drugs, and 2-thienylzinc bromide provides a reliable method for its incorporation into novel drug candidates. nih.govnih.gov Its use in the synthesis of complex, biologically active heterocycles will likely lead to the discovery of new therapeutic agents. mdpi.comresearchgate.net
Strategic Directions for Future Academic Inquiry
To fully realize the potential of 2-thienylzinc bromide, future research should focus on several key areas:
Development of More Robust Reagents and Greener Synthetic Protocols: Research into developing air- and moisture-stable solid forms of 2-thienylzinc bromide would be highly beneficial. Additionally, exploring greener reaction conditions, such as the use of more environmentally benign solvents and catalysts, aligns with the broader goals of sustainable chemistry. nih.gov
Elucidation of Reaction Mechanisms: A deeper mechanistic understanding of the role of the thiophene moiety in cross-coupling reactions is needed. This includes studying its influence on the rates of oxidative addition, transmetalation, and reductive elimination, as well as its potential to interact with the catalyst in off-cycle pathways. illinois.edu Such studies could lead to the design of more efficient and selective catalyst systems.
Expansion of the Synthetic Toolbox: Future work should aim to expand the range of reactions in which 2-thienylzinc bromide can be effectively utilized. This includes exploring its reactivity with a wider variety of electrophiles and developing new catalytic systems that can overcome current limitations, such as those related to steric hindrance and functional group tolerance. nih.govnih.gov
Synthesis of Novel Functional Materials and Bioactive Compounds: A primary focus should be on the application of 2-thienylzinc bromide in the synthesis of new thiophene-containing polymers with enhanced properties. mdpi.com Similarly, its use in the targeted synthesis of novel bioactive heterocycles for specific biological targets represents a significant avenue for future research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
